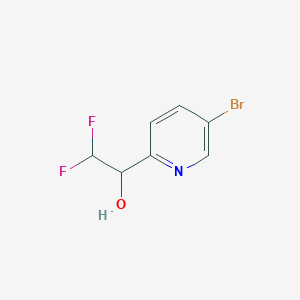

5-溴-α-(二氟甲基)吡啶甲醇

描述

“2-Pyridinemethanol, 5-bromo-alpha-(difluoromethyl)-” is a type of organoheterocyclic compound . It is used as a pharmaceutical intermediate . This compound was originally part of the Alfa Aesar product portfolio .

Chemical Reactions Analysis

The specific chemical reactions involving “2-Pyridinemethanol, 5-bromo-alpha-(difluoromethyl)-” are not detailed in the available resources. As a pharmaceutical intermediate, it’s likely involved in various synthesis processes .科学研究应用

1. 光谱和光学研究

5-溴-2-(三氟甲基)吡啶是一种与2-吡啶甲醇密切相关的化合物,5-溴-α-(二氟甲基)-,已使用傅里叶变换红外(FT-IR)和核磁共振(NMR)光谱进行了表征。使用密度泛函理论(DFT)优化了其几何结构,并确定了其非线性光学性质。还探讨了该化合物与 pBR322 质粒 DNA 的相互作用及其抗菌活性 (Vural & Kara, 2017)。

2. 合成和生物学评估

另一项研究集中于合成 3-溴-5-(2-羟乙硫代甲基)吡啶,一种与受试化学物质相似的化合物。合成的化合物针对一系列肿瘤细胞系和各种病毒进行了评估,尽管没有发现显着的生物活性 (Hemel 等人,1994)。

3. 在催化和聚合中的应用

该化合物还在钯催化的铃木交叉偶联反应中进行了研究。进行了密度泛函理论研究以探索吡啶衍生物作为液晶手性掺杂剂的潜力。这些衍生物还显示出抗血栓和生物膜抑制活性 (Ahmad 等人,2017)。

4. 水溶液中的体积性质

对 2-吡啶甲醇及其衍生物在水溶液中的体积性质进行了比较研究。本研究重点关注密度、过量混合体积和部分摩尔体积,深入了解这些分子与水之间的相互作用 (Kul 等人,2013)。

作用机制

安全和危害

The safety data sheet for a similar compound, “5-Bromo-2-(difluoromethyl)pyridine”, indicates that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s important to handle it with appropriate safety measures, including wearing protective equipment and ensuring good ventilation .

未来方向

属性

IUPAC Name |

1-(5-bromopyridin-2-yl)-2,2-difluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO/c8-4-1-2-5(11-3-4)6(12)7(9)10/h1-3,6-7,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQDGDSRQXARPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C(C(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2822794.png)

![methyl 2-(5-nitrofuran-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2822800.png)

![N,N-dimethyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2822801.png)

![2,2-Diethyl dispiro[3.1.3^{6}.1^{4}]decane-2,2-dicarboxylate](/img/structure/B2822803.png)

![2-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2822805.png)

![3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide](/img/structure/B2822806.png)

![1-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2822808.png)

![4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2822811.png)

![3-((5-(isopropylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2822812.png)

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2822813.png)

![Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2822814.png)